(3E)-N-(2,5-dichlorophenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of phenyl compounds to introduce dichloro groups.
Acylation Reaction: The dichlorophenyl intermediate undergoes acylation with acetic anhydride to form an acetamido derivative.
Coupling Reaction: The acetamido derivative is then coupled with a dinitrophenyl compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(2,4-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(3,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}PENTANAMIDE
Uniqueness
The unique combination of dichlorophenyl and dinitrophenyl groups in (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H15Cl2N5O6 |
---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
(3E)-N-(2,5-dichlorophenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C18H15Cl2N5O6/c1-10(6-17(26)21-15-8-12(19)3-5-14(15)20)22-23-18(27)7-11-2-4-13(24(28)29)9-16(11)25(30)31/h2-5,8-9H,6-7H2,1H3,(H,21,26)(H,23,27)/b22-10+ |
InChI Key |
YVDFHEYDKIRCAN-LSHDLFTRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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